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Compound of Interest

Compound Name: 7-Ketoabiraterone acetate
Cat. No.: B1151456
Get Quote
\ J

Executive Summary & Strategic Importance

7-Ketoabiraterone Acetate (CAS: 2410075-48-6) is a process-related impurity and a
degradation product of Abiraterone Acetate, a CYP17A1 inhibitor used in prostate cancer
therapy. In regulatory contexts (ICH Q3A/B), it is often monitored as Impurity C (or similar,
depending on the pharmacopeia).

For the production of a Certified Reference Standard (CRS), simple degradation of the API is
insufficient due to low yields and difficult purification from N-oxide byproducts. Therefore, a De
Novo Synthesis—installing the ketone functionality before the pyridine ring coupling—is the
authoritative method for generating high-purity (>99.5%) material.

Target Molecule Profile
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Property Detail

) (3B)-3-Acetoxy-17-(3-pyridinyl)androsta-5,16-
Chemical Name

dien-7-one
Molecular Formula C26H31NO3
Molecular Weight 405.53 g/mol
Key Structural Feature -unsaturated ketone at C7; Pyridine ring at C17

USP/EP Specified Impurity; Genotoxic potential

Regulatory Status )
assessment required

Retrosynthetic Analysis & Pathway Selection

To ensure "Self-Validating” purity, we must avoid the oxidative sensitivity of the pyridine
nitrogen. Therefore, the synthesis is disconnected at the C17-C(Pyridine) bond.

Pathway Logic
o Pathway A: De Novo Synthesis (Recommended for CRS)
o Strategy: Perform allylic oxidation on the 17-iodo-androsta-5,16-diene intermediate.

o Advantage:[1][2][3][4] Avoids N-oxide formation; allows robust purification of the steroid

core before expensive coupling.
o Causality: The C7 position is allylic to the

double bond. Radical oxidation here is thermodynamically favored but requires protection
of the C3 alcohol (as acetate).

» Pathway B: Direct API Oxidation (For Stress Testing)
o Strategy: Direct allylic oxidation of Abiraterone Acetate.

o Disadvantage:[2][4][5] Produces mixtures of 7-keto, N-oxide, and epoxides. Low atom

economy.
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o Use Case: Determining Relative Retention Times (RRT) and degradation pathways.

_____________________________________________________________________________________

Pathway A: De Novo Synthesis (Preferred)
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Figure 1: Comparative synthetic logic. Pathway A ensures the pyridine ring is introduced only
after the oxidative step, preserving molecular integrity.

Detailed Experimental Protocols
Pathway A: The "De Novo" Synthesis (Reference
Standard Grade)

This protocol assumes the starting material is 17-iodoandrosta-5,16-dien-33-yl acetate
(Intermediate 1), derived from DHEA acetate via the Barton vinyl iodide synthesis.

Step 1: Allylic Oxidation (Formation of the Enone)

Obijective: Introduce the ketone at C7 without affecting the vinyl iodide at C17.

e Reagents:

[¢]

Substrate: 17-iodoandrosta-5,16-dien-33-yl acetate (1.0 eq)

o

Oxidant: tert-Butyl hydroperoxide (TBHP) (5.0 eq, 70% aq.)

o

Catalyst: Copper(l) lodide (Cul) (0.1 eq) or Pyridinium chlorochromate (PCC) (if anhydrous
conditions preferred).

o

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).
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» Protocol:
o Dissolve 10.0 g of Intermediate 1 in 100 mL of ACN under nitrogen atmosphere.
o Add Cul (430 mg) and stir at room temperature for 10 minutes.
o Dropwise add TBHP (5.0 eq) over 30 minutes. The solution will darken.
o Heat to 50°C and monitor by TLC/HPLC. Reaction typically completes in 6-8 hours.

o Workup: Quench with 10% aqueous Na2S20s (to destroy peroxides). Extract with Ethyl
Acetate.[6][7] Wash organic layer with brine, dry over Na2SOa4, and concentrate.

o Purification: Flash chromatography (Hexane:EtOAc 80:20).

o Yield: Expect 60—70% of 7-keto-17-iodo intermediate as a white solid.

Step 2: Suzuki-Miyaura Coupling

Objective: Attach the pyridine ring to the 7-keto core.

e Reagents:

[¢]

Substrate: 7-keto-17-iodo intermediate (1.0 eq)

o

Coupling Partner: Diethyl(3-pyridyl)borane (1.2 eq)

o

Catalyst: Pd(PPhs)2Cl2 (0.05 eq) or Pd(dppf)Cl-.

o

Base: Na2COs (2.0 M aqueous solution, 3.0 eq).

[¢]

Solvent: THF / Water (4:1) or Toluene / Ethanol / Water.
e Protocol:

o Charge a 3-neck flask with the 7-keto-17-iodo intermediate (5.0 g), Diethyl(3-
pyridyl)borane (2.0 g), and Pd catalyst (400 mg).

o Add degassed THF (50 mL) and Na=COs solution (15 mL).
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o Reflux (approx. 75°C) under vigorous stirring and nitrogen sparge for 4—6 hours.

o Critical Control Point: Monitor the disappearance of the iodo-starting material. Incomplete
conversion leads to difficult separation.

o Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with water and extract
with EtOAc.

o Purification: Recrystallize from Ethanol or Acetone.
o Final Yield: ~3.5 g (>99% purity) of 7-Ketoabiraterone Acetate.

Analytical Characterization

To validate the reference standard, the following data must be generated.

HPLC Method (Impurity Profiling)

e Column: C18 (e.qg., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 pum.

Mobile Phase:

o A: 10 mM Ammonium Acetate (pH 4.5)

o B: Acetonitrile[7][8]

Gradient: 30% B to 90% B over 20 mins.

Detection: UV at 254 nm.

Retention Profile:

o 7-Ketoabiraterone Acetate: RRT ~0.42 (elutes significantly earlier than API due to
polarity of ketone).

o Abiraterone Acetate (API): RRT 1.00.

Spectroscopic Validation
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Technique Diagnostic Signal Interpretation

The olefinic proton at C6 shifts
downfield (from ~5.4 in API)
5.75 (s, 1H, H-6) due to conjugation with the C7

ketone.

1H NMR (CDCls)

3C NMR ~200.5 ppm (C=0) Distinct carbonyl signal at C7.
HRMS (ESI+) m/z 406.2382 [M+H]* Confirms formula C26H31NOs.
Characteristic
IR 1670 cm—?
-unsaturated ketone stretch.
Stability & Storage

o Sensitivity: The C7-ketone activates the C6-double bond, making the molecule slightly more
susceptible to Michael additions or further oxidation under light.

o Storage: Store at -20°C in amber vials under Argon.
» Re-test Period: 24 months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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